1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride

Solubility Salt Form Formulation

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride (CAS 2138272-65-6) is a pre-formed salt of a bifunctional saturated nitrogen heterocycle. The molecule comprises an azetidine ring (a four-membered ring) linked at the 3-position to the 1-position of a piperazine ring, which bears an ethyl substituent at N-4.

Molecular Formula C9H22Cl3N3
Molecular Weight 278.65
CAS No. 2138272-65-6
Cat. No. B2684334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride
CAS2138272-65-6
Molecular FormulaC9H22Cl3N3
Molecular Weight278.65
Structural Identifiers
SMILESCCN1CCN(CC1)C2CNC2.Cl.Cl.Cl
InChIInChI=1S/C9H19N3.3ClH/c1-2-11-3-5-12(6-4-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H
InChIKeyPGZFGTAZXCGIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-4-ethylpiperazine Trihydrochloride (CAS 2138272-65-6): Key Compound Identity and Procurement-Relevant Characteristics


1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride (CAS 2138272-65-6) is a pre-formed salt of a bifunctional saturated nitrogen heterocycle. The molecule comprises an azetidine ring (a four-membered ring) linked at the 3-position to the 1-position of a piperazine ring, which bears an ethyl substituent at N-4. The trihydrochloride salt form (C₉H₂₂Cl₃N₃, MW 278.65) is the primary commercial article, supplied as a crystalline solid . It is classified as a versatile small molecule scaffold utilized as a building block or intermediate in medicinal and organic synthesis . The closest commercially available analog is the free base, 1-(Azetidin-3-yl)-4-ethylpiperazine (CAS 1342099-10-8, C₉H₁₉N₃, MW 169.27), which is typically offered as a liquid or low-melting solid and is more limited in its direct applicability to aqueous biological assays without further formulation .

Why the Trihydrochloride Salt of 1-(Azetidin-3-yl)-4-ethylpiperazine Cannot Be Simply Replaced by Generic Analogs


Generic substitution within the azetidine-piperazine class is hindered by the critical dependency of pharmacokinetic and pharmacodynamic properties on the nature of the counterion and the distal N-substituent. The trihydrochloride salt form provides a defined, reproducible stoichiometry (three equivalents of HCl) that ensures consistent ionization and aqueous solubility, directly influencing the compound's behavior in polar reaction media and biological buffers . In contrast, the free base form (CAS 1342099-10-8) lacks this inherent solubility and would require in situ conversion or additional formulation steps, introducing variability in reaction outcomes and assay reproducibility . Furthermore, the N-ethyl substituent on the piperazine ring is a precise structural feature; substituting it with a smaller (e.g., methyl) or larger alkyl group alters lipophilicity, steric bulk, and the ability of the molecule to serve as a direct intermediate for specific patent-defined chemical series, particularly in the neurokinin antagonist field [1]. These factors make direct interchangeability scientifically unsound and can lead to failed syntheses, irreproducible biological data, and procurement of a compound that is not fit-for-purpose for the intended research program.

Quantitative Differentiation Guide: 1-(Azetidin-3-yl)-4-ethylpiperazine Trihydrochloride vs. Closest Analogs


Aqueous Solubility and Handling Advantage of the Trihydrochloride Salt Form vs. Free Base

The trihydrochloride salt (CAS 2138272-65-6) is documented to be a crystalline solid at room temperature, supplied in sealed, dry containers with storage recommendation at 2-8°C . While no quantitative solubility value is publicly available for this specific compound, the general physicochemical principle for organic trihydrochloride salts indicates a significantly enhanced aqueous solubility compared to the neutral free base form [1]. The free base (CAS 1342099-10-8) is typically a liquid or low-melting solid, which presents handling challenges for accurate weighing and long-term storage stability; its supplier recommends long-term storage in a cool, dry place, reflecting its sensitivity to moisture and heat . The difference in physical state and handling is a key selection criterion for researchers requiring a readily dissolvable, stable starting material for aqueous-phase reactions or biological assays.

Solubility Salt Form Formulation

Certified Purity Specification: 98% (Leyan) vs. 95% (AKSci Free Base)

The trihydrochloride salt from Leyan (Product No. 1593017) is specified at 98% purity . ChemScene also validates the salt at ≥98% purity . In contrast, the free base available from AKSci (Cat. 8801DQ) is supplied with a minimum purity specification of 95% . While both are suitable for research, the higher certified purity of the salt from specific vendors can be critical for applications requiring precise stoichiometry, such as parallel synthesis, library production, or late-stage functionalization where impurities could propagate into complex product mixtures, reducing yield and complicating purification.

Purity Quality Control Procurement

Scaffold Versatility in Neurokinin Antagonist Synthesis: Structural Confirmation via Patent Mapping

The 1-(Azetidin-3-yl)-4-ethylpiperazine scaffold directly maps onto the core structure of a series of potent NK₁/NK₃ receptor antagonists described in patent WO2008076042A1 [1]. In this patent, substituted piperazine derivatives with a 1-piperidin-4-yl-4-azetidin-3-yl-piperazine skeleton are claimed, with N-alkyl substitution on the piperazine ring being a variable for optimizing potency and selectivity. The trihydrochloride salt serves as a direct intermediate for introducing this specific N-ethyl-piperazine fragment into larger molecules via alkylation or reductive amination at the azetidine nitrogen. While comparative biological data for the isolated fragment are not publicly available, the structural mapping to a defined, biologically active chemotype provides a clear rationale for its selection over other azetidine-piperazine analogs where the nitrogen substitution pattern does not match the patent-delineated structure-activity relationship (SAR) [2].

Neurokinin Antagonist Medicinal Chemistry Building Block

Computed Lipophilicity (XLogP3) of the Free Base: A Baseline for SAR

The computed XLogP3 value for the free base form of the compound is -0.1 [1]. This value reflects the balance between the polar azetidine and piperazine nitrogens and the modest hydrophobic ethyl substituent. In comparison, the N-methyl analog (1-(Azetidin-3-yl)-4-methylpiperazine) is expected to have a lower logP due to the smaller alkyl group, while the N-H analog (1-(Azetidin-3-yl)piperazine) would be even more polar. The XLogP3 of -0.1 indicates that the molecule is near the threshold of hydrophilicity, which is consistent with its use as a component in CNS-targeted agents where a balance of solubility and membrane permeability is required. This computational parameter, while not a direct measurement, allows medicinal chemists to position this building block within a lipophilic efficiency (LipE) analysis when designing new candidates.

Lipophilicity XLogP3 Drug Design

Application Scenarios for 1-(Azetidin-3-yl)-4-ethylpiperazine Trihydrochloride Derived from Quantifiable Evidence


Direct Use as a Key Intermediate in the Synthesis of NK₁/NK₃ Receptor Antagonist Libraries

The compound is ideally suited for research groups prosecuting a neurokinin receptor antagonist program following the SAR outlined in WO2008076042A1. The crystalline trihydrochloride salt can be directly used in the late-stage diversification of a core scaffold, where the ethyl-piperazine moiety is required to maintain the correct pharmacophore. Its certified purity (≥98%) and solid form ensure reproducible results in parallel synthesis, reducing the risk of failure due to erroneous stoichiometry or impurities [1].

Aqueous-Compatible Bioconjugation or Fragment-Based Drug Design (FBDD)

For applications requiring dissolution in aqueous buffers (e.g., fragment screening by surface plasmon resonance, NMR, or bioconjugation to carrier proteins), the pre-formed trihydrochloride salt circumvents the need for additional acid activation or pH adjustment that would be necessary with the free base. This ensures consistent fragment concentration and avoids perturbing sensitive biological systems [2].

Procurement of a Stable Building Block for Automated Synthesis Platforms

Automated parallel synthesizers and flow chemistry systems benefit from solid, non-hygroscopic building blocks with defined stoichiometry. The trihydrochloride salt, stored at 2-8°C and shipped at ambient temperature, meets the logistical requirements for high-throughput experimentation environments where liquid or low-melting solids can cause dispensing errors and line blockages .

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.